

Off-Target Effects of NCT-503 on Citrate Metabolism: A Technical Guide

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Compound of Interest

Compound Name: NCT-503

Cat. No.: B609503

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Abstract

NCT-503 is a known inhibitor of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway. While its on-target effects on serine metabolism are well-documented, emerging evidence reveals significant off-target activities, particularly concerning citrate metabolism. This technical guide provides an in-depth analysis of these off-target effects, summarizing key quantitative findings, detailing experimental methodologies, and illustrating the involved metabolic pathways. Notably, **NCT-503** has been shown to decrease the synthesis of glucose-derived citrate, an effect independent of its PHGDH inhibitory action. This guide aims to equip researchers and drug development professionals with a comprehensive understanding of the multifaceted metabolic impact of **NCT-503**.

Introduction to NCT-503

NCT-503 is a small molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH) with an IC₅₀ of 2.5 μ M.[1][2][3] It acts as a non-competitive inhibitor with respect to both 3-phosphoglycerate (3-PG) and the co-substrate NAD⁺. [2][4] The primary, or "on-target," effect of **NCT-503** is the blockage of de novo serine synthesis from glucose. This has positioned **NCT-503** as a tool for studying cancers dependent on this pathway and as a potential therapeutic agent. However, recent studies have uncovered that **NCT-503**'s metabolic influence extends beyond serine biosynthesis, with notable off-target effects on the tricarboxylic acid (TCA) cycle, specifically impacting citrate metabolism.

Off-Target Effects on Citrate Metabolism

The principal off-target effect of **NCT-503** is a significant reduction in the synthesis of glucose-derived citrate. This effect has been observed in various cell models, including neuroblastoma cell lines with differing levels of PHGDH expression and even in cells with CRISPR-Cas9 mediated PHGDH knockout. This independence from PHGDH expression underscores the off-target nature of this phenomenon.

While the precise mechanism remains to be fully elucidated, it has been demonstrated that **NCT-503** does not directly inhibit citrate synthase, the enzyme responsible for citrate synthesis from acetyl-CoA and oxaloacetate. Cellular thermal shift assays have shown no change in the thermal stability of citrate synthase in the presence of **NCT-503**, further supporting the conclusion that it is not a direct target.

Interestingly, in conjunction with the decreased entry of glucose-derived carbons into citrate, **NCT-503** treatment has been shown to enhance the incorporation of glucose-derived carbons into the TCA cycle via the pyruvate carboxylase pathway. This suggests a rerouting of metabolic flux in response to the drug.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the off-target effects of **NCT-503** on citrate metabolism.

Table 1: Effect of **NCT-503** on ^{13}C -Glucose Incorporation into Metabolites

Cell Line	Treatment (10 μ M NCT-503)	¹³ C Incorporation into Serine	¹³ C Incorporation into Pyruvate	¹³ C Incorporation into Citrate	¹³ C Incorporation into Malate
BE(2)-C	Inactive Drug Control	~25%	~75%	~60%	~50%
NCT-503	~5%	~75%	~20%	~40%	
SH-EP	Inactive Drug Control	~15%	~80%	~55%	~45%
NCT-503	~5%	~80%	~25%	~35%	

Table 2: Effect of **NCT-503** on Acetyl-CoA Levels

Cell Line	Treatment (10 μ M NCT-503)	Relative Acetyl-CoA Levels
BE(2)-C	Inactive Drug Control	100%
NCT-503	~80%	
SH-EP	Inactive Drug Control	100%
NCT-503	~75%	

Table 3: Citrate Synthase Activity and Thermal Stability

Cell Model	Treatment (10 μ M NCT-503)	Citrate Synthase Activity	Citrate Synthase Aggregation Temperature
PHGDH knockout clones	Inactive Drug Control	No significant change	N/A
NCT-503	No significant change	N/A	
Wildtype BE(2)-C	Inactive Drug Control	N/A	54.5 °C
NCT-503	N/A	54 °C	

Experimental Protocols

This section details the methodologies used in the key experiments that identified and characterized the off-target effects of **NCT-503** on citrate metabolism.

Cell Culture and Drug Treatment

Neuroblastoma cell lines (e.g., BE(2)-C, SH-EP) and their corresponding PHGDH knockout clones were cultured in standard growth media. For experiments, cells were treated with 10 μ M **NCT-503** or an inactive drug control for 24 to 96 hours, depending on the specific assay.

Pulsed Stable Isotope-Resolved Metabolomics (pSIRM)

To trace the metabolic fate of glucose, cells were cultured for 48 hours with **NCT-503** or an inactive control. The medium was then replaced with a medium containing fully labeled ^{13}C -glucose for a short period (e.g., 10 minutes) before harvesting. Metabolites were extracted and analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the percentage of ^{13}C label incorporation into key metabolites such as serine, pyruvate, citrate, and malate.

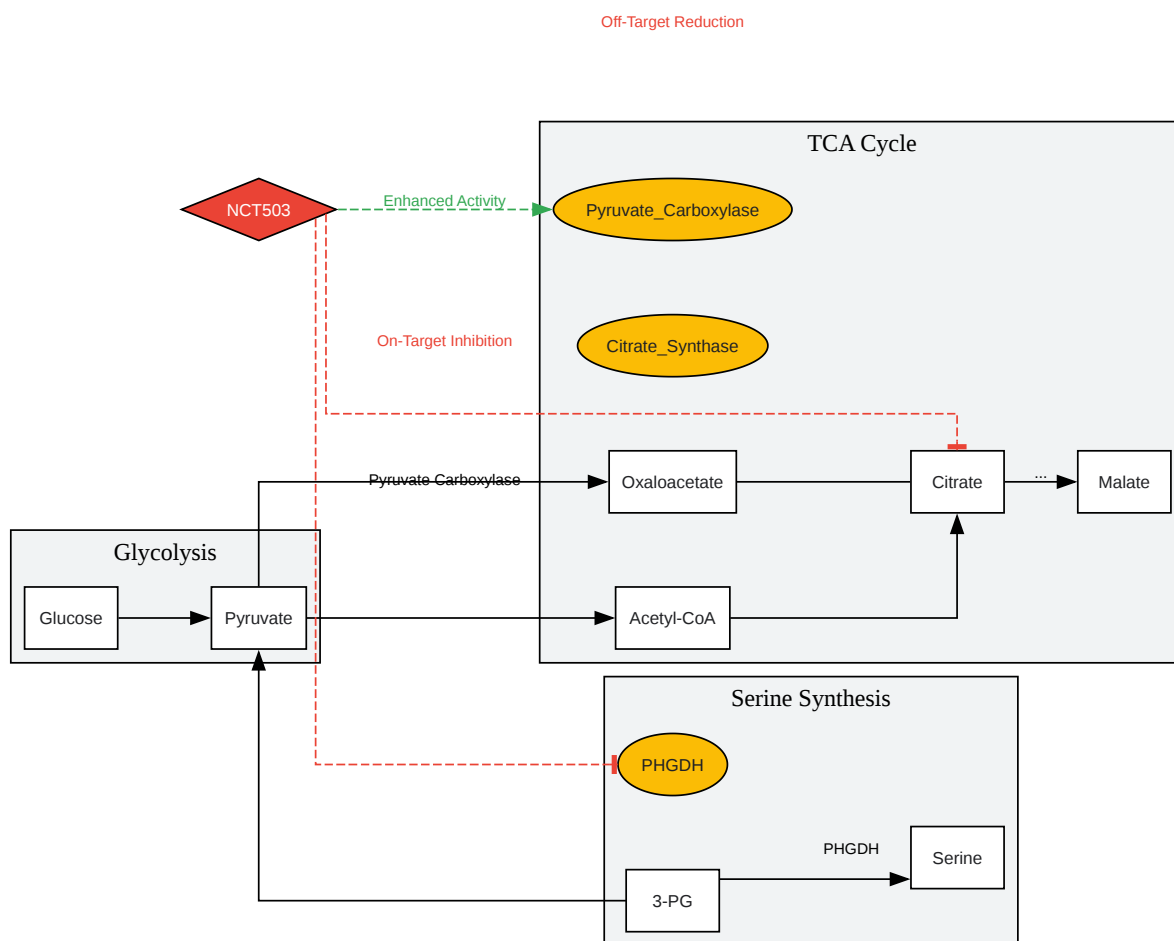
Citrate Synthase Activity Assay

PHGDH knockout and control cells were treated with 10 μ M **NCT-503** or an inactive control for 24 hours. Cell lysates were prepared, and citrate synthase activity was measured using a commercially available kit, which typically follows the conversion of acetyl-CoA and oxaloacetate to citrate and CoA-SH. The rate of CoA-SH production is monitored spectrophotometrically.

Cellular Thermal Shift Assay (CETSA)

Wildtype BE(2)-C cells were treated with 10 μ M **NCT-503** or an inactive control for 48 hours. Cells were then harvested, lysed, and the lysate was subjected to a temperature gradient. The aggregated proteins at each temperature were separated from the soluble fraction by centrifugation. The amount of soluble citrate synthase and PHGDH at each temperature was determined by Western blotting to assess changes in their thermal stability upon drug binding.

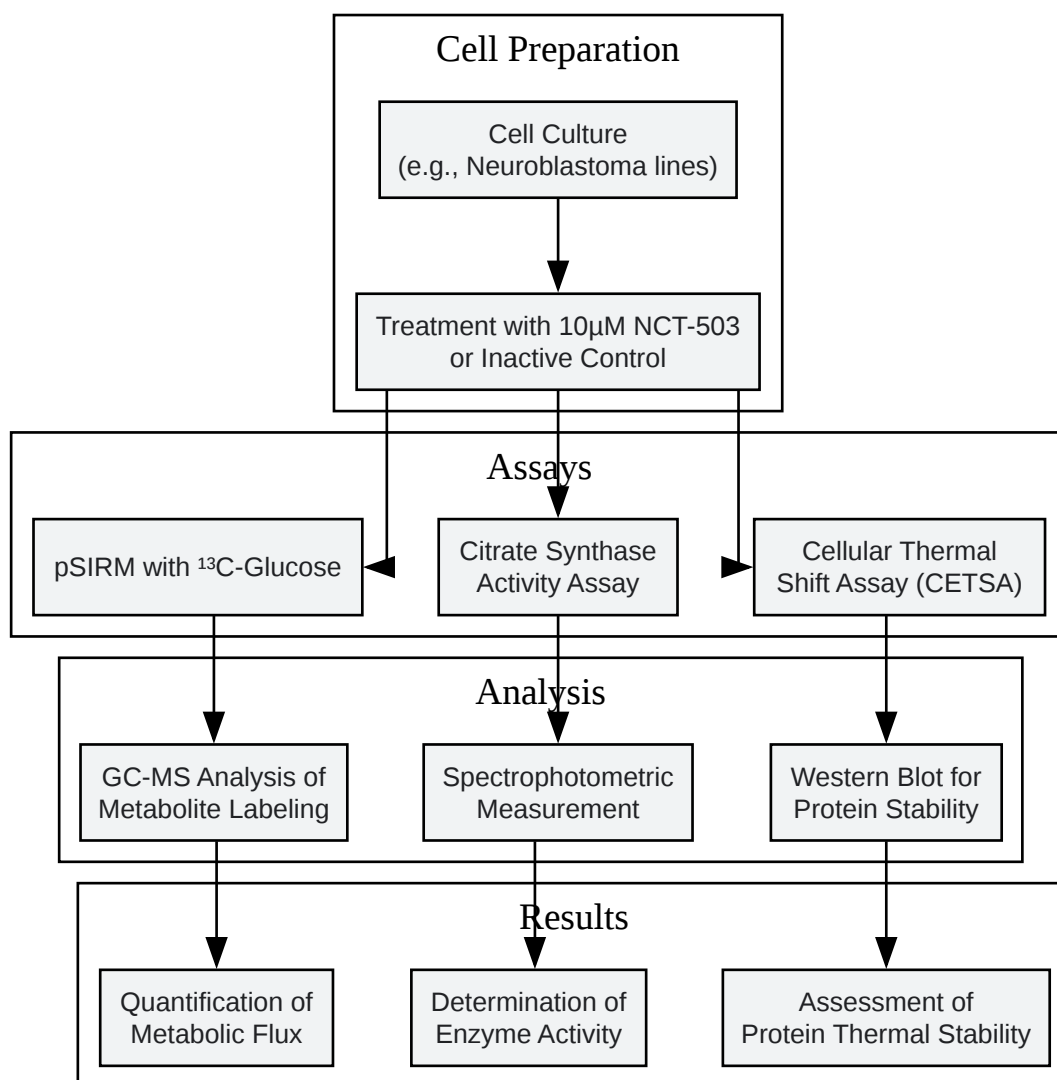
Visualization of Metabolic Pathways and Workflows Signaling Pathways



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Caption: On- and off-target effects of **NCT-503** on cellular metabolism.

Experimental Workflow



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Caption: Workflow for investigating **NCT-503**'s metabolic effects.

Conclusion

The off-target effects of **NCT-503** on citrate metabolism represent a critical consideration for researchers utilizing this compound. The reduction in glucose-derived citrate synthesis, independent of PHGDH inhibition, highlights a secondary mechanism of action that may contribute to its overall cellular impact. While the direct molecular target responsible for this effect remains elusive, the current body of evidence strongly indicates that it is not citrate synthase. The compensatory increase in the pyruvate carboxylase pathway activity further illustrates the complex metabolic reprogramming induced by **NCT-503**. Future investigations

are warranted to fully delineate the molecular basis of these off-target effects, which will be crucial for the accurate interpretation of studies employing **NCT-503** and for its potential clinical development. This guide provides a foundational understanding for professionals in the field to navigate the complexities of **NCT-503**'s metabolic influence.

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